molecular formula C20H22N4O5S B2407245 3,4-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946356-43-0

3,4-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2407245
CAS No.: 946356-43-0
M. Wt: 430.48
InChI Key: HXTYFQQFGHQCDU-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a synthetic sulfonamide-based research compound designed for biochemical and antimicrobial investigations. This hybrid molecule incorporates a methoxypyrimidine scaffold, a privileged structure in medicinal chemistry known for contributing to potent biological activity. Sulfonamide derivatives demonstrate signifcant research potential as antimicrobial agents through competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway of bacteria . This mechanism disrupts microbial DNA replication, providing a valuable tool for studying antibiotic resistance pathways. The structural features of this compound—including the 3,4-dimethoxybenzenesulfonamide moiety and methoxy-substituted pyrimidine ring—suggest potential for broad-spectrum activity against both Gram-positive and Gram-negative bacterial strains, based on established structure-activity relationships of similar compounds documented in scientific literature . Research applications for this compound include investigation of urinary tract infections (UTIs) and biofilm-associated infections, where sulfonamide-quinoline hybrids have demonstrated promising antibiofilm properties in preclinical studies . Additionally, the compound's molecular architecture indicates potential for exploring protein kinase modulation and enzyme inhibition pathways relevant to various disease models . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans. Researchers should handle this compound according to laboratory safety protocols and consult relevant scientific literature for specific experimental applications.

Properties

IUPAC Name

3,4-dimethoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-13-21-19(12-20(22-13)29-4)23-14-5-7-15(8-6-14)24-30(25,26)16-9-10-17(27-2)18(11-16)28-3/h5-12,24H,1-4H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTYFQQFGHQCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide (CAS Number: 946272-51-1) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O4C_{21}H_{22}N_{4}O_{4} with a molecular weight of 394.4 g/mol. The structure features a benzenesulfonamide moiety linked to a pyrimidine derivative, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL
Candida albicans32 µg/mL

The compound's activity appears to be influenced by the presence of methoxy groups, which enhance its lipophilicity and facilitate membrane penetration, thereby increasing its effectiveness against bacterial cell walls .

The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the pyrimidine ring is thought to play a role in targeting specific enzymes involved in these processes .

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

These findings suggest that the compound may inhibit cell proliferation and promote programmed cell death in tumor cells .

Structure-Activity Relationship (SAR)

A structure-activity relationship study indicates that modifications to the methoxy groups and the sulfonamide moiety can significantly affect biological activity. For example, compounds with additional hydrophobic groups showed enhanced potency against both bacteria and cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various synthesized derivatives of sulfonamides demonstrated that those with pyrimidine substitutions exhibited superior antimicrobial properties compared to their non-pyrimidine counterparts. The study highlighted the importance of hydrophobic interactions in enhancing bioactivity .
  • Anticancer Properties : In vitro studies using MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent .

Scientific Research Applications

Anticancer Properties
Research indicates that sulfonamide derivatives, including the compound of interest, exhibit promising anticancer properties. These compounds have been shown to inhibit various cancer cell lines by interfering with cellular processes such as apoptosis and cell proliferation. For instance, studies have highlighted the ability of certain benzenesulfonamide derivatives to induce apoptosis in breast cancer cell lines (MDA-MB-231), suggesting a potential role in cancer therapy through targeted enzyme inhibition .

Enzyme Inhibition
The compound has demonstrated inhibitory effects on several enzymes relevant to disease pathways:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating Alzheimer's disease by increasing acetylcholine levels in the brain. Compounds similar to 3,4-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide have been evaluated for their AChE inhibitory activity, showing potential for cognitive enhancement in neurodegenerative conditions .
  • α-Glucosidase : This enzyme is involved in carbohydrate metabolism, and its inhibition can help manage Type 2 diabetes mellitus (T2DM). The compound's structural analogs have been tested for their ability to inhibit α-glucosidase, indicating a role in diabetes management .

Synthesis and Mechanism of Action

The synthesis of this compound involves several steps that typically include the formation of sulfonamide linkages and the introduction of pyrimidine moieties.

Synthesis Overview

  • Starting Materials : The synthesis begins with commercially available sulfonyl chlorides and amines.
  • Reactions : The compound is synthesized through nucleophilic substitution reactions where the amine reacts with the sulfonyl chloride under basic conditions.
  • Purification : The resulting product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds:

  • In a study evaluating a series of benzenesulfonamide derivatives, compounds similar to this compound were found to possess significant anticancer activity against multiple cell lines with IC50 values indicating potent activity .
  • Another research project focused on the enzyme inhibition profile of sulfonamides showed that modifications on the pyrimidine ring could enhance inhibitory activity against AChE and α-glucosidase, further supporting the therapeutic potential of these compounds .

Q & A

Q. What are the critical synthetic considerations for 3,4-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide?

Methodological Answer: The synthesis involves multi-step reactions, including sulfonamide bond formation and pyrimidine ring functionalization. Key considerations include:

  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide or dichloromethane) are preferred to stabilize intermediates and enhance nucleophilic substitution .
  • Catalysts : Bases like sodium hydride or potassium carbonate are critical for deprotonation during sulfonamide coupling .
  • Temperature Control : Maintaining 60–80°C avoids intermediate decomposition while ensuring reaction completion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard for isolating high-purity products .

Q. How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer: Post-synthesis characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., methoxy groups at C3/C4 of benzene and C6 of pyrimidine) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M+H]+^+ = 487.17) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .
  • HPLC-Purity Analysis : Reverse-phase C18 columns (acetonitrile/water mobile phase) ensure ≥95% purity .

Advanced Research Questions

Q. How can researchers design SAR studies to optimize the biological activity of this compound?

Methodological Answer: SAR strategies include:

  • Substituent Modulation : Replace methoxy groups with halogens (e.g., fluorine at C4) to enhance metabolic stability .
  • Pyrimidine Ring Modifications : Introduce electron-withdrawing groups (e.g., cyano at C5) to improve target binding affinity .
  • In Silico Docking : Use software like AutoDock Vina to predict interactions with kinases or GPCRs, guided by crystallographic data from related sulfonamides .
  • Biological Assays : Test modified analogs in kinase inhibition assays (e.g., IC50_{50} determination) and compare with parent compound .

Q. How should contradictory data between in vitro and in vivo efficacy studies be resolved?

Methodological Answer: Contradictions often arise from pharmacokinetic (PK) variability or off-target effects. Mitigation strategies include:

  • Metabolic Profiling : Use liver microsomes or hepatocytes to identify unstable metabolites (e.g., demethylation of methoxy groups) .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., 14^{14}C) to track bioavailability in target organs .
  • Dose Optimization : Adjust dosing regimens in animal models based on PK/PD modeling to align with in vitro IC50_{50} values .
  • Target Engagement Assays : Validate target binding in vivo using techniques like thermal shift assays or bioluminescence resonance energy transfer (BRET) .

Q. What methodologies are recommended for assessing the compound’s metabolic stability and toxicity?

Methodological Answer:

  • Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH to identify oxidative metabolites (e.g., CYP450-mediated O-demethylation) .
  • Reactive Metabolite Screening : Trapping assays with glutathione (GSH) or potassium cyanide (KCN) detect electrophilic intermediates .
  • In Vitro Toxicity : HepG2 cell viability assays (MTT protocol) and Ames tests for mutagenicity .
  • Environmental Impact : Follow OECD guidelines (e.g., Test No. 201) to assess biodegradation and ecotoxicity in aquatic models .

Data Contradiction Analysis

Q. How can discrepancies in kinase inhibition data across different assay platforms be addressed?

Methodological Answer: Discrepancies may stem from assay conditions (e.g., ATP concentration, enzyme isoforms). Resolution steps:

  • Standardize Assay Conditions : Use uniform ATP concentrations (e.g., 1 mM) and recombinant kinases (e.g., EGFR T790M/L858R mutant vs. wild type) .
  • Orthogonal Validation : Confirm hits with alternative methods (e.g., Western blotting for phospho-ERK downregulation) .
  • Data Normalization : Express IC50_{50} values relative to positive controls (e.g., staurosporine) to account for inter-assay variability .

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